(E)-methyl 5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-methyl 5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C17H17NO4S2 and its molecular weight is 363.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
It is known that pyridine derivatives can interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions . These interactions can lead to changes in the conformation and function of the target molecules, thereby affecting the biological processes in which these targets are involved .
Biochemical Pathways
Pyridine derivatives have been found to be involved in a wide range of biological processes, including proline metabolism , nucleophilic substitution reactions , and others . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have not been reported in the literature. The pharmacokinetic profile of a compound is crucial in determining its bioavailability, efficacy, and safety. Factors such as solubility, stability, permeability, and metabolic stability play a key role in the ADME properties of a compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or ions, temperature, and others. For instance, the reaction of certain pyridine derivatives has been found to be promoted by base in a specific solvent . .
Properties
IUPAC Name |
methyl 5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S2/c1-22-17(19)16-14-8-11-23-15(14)7-10-18(16)24(20,21)12-9-13-5-3-2-4-6-13/h2-6,8-9,11-12,16H,7,10H2,1H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGVHGSRPUPYKJ-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=C(CCN1S(=O)(=O)C=CC3=CC=CC=C3)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1C2=C(CCN1S(=O)(=O)/C=C/C3=CC=CC=C3)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.